1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 2154-67-8
VCID: VC20762486
InChI: InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12)
SMILES: CC1(C=C(C(N1[O])(C)C)C(=O)O)C
Molecular Formula: C₉H₁₄NO₃
Molecular Weight: 184.21 g/mol

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

CAS No.: 2154-67-8

Cat. No.: VC20762486

Molecular Formula: C₉H₁₄NO₃

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- - 2154-67-8

CAS No. 2154-67-8
Molecular Formula C₉H₁₄NO₃
Molecular Weight 184.21 g/mol
Standard InChI InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12)
Standard InChI Key QILCUDCYZVIAQH-UHFFFAOYSA-N
SMILES CC1(C=C(C(N1[O])(C)C)C(=O)O)C
Canonical SMILES CC1(C=C(C(N1[O])(C)C)C(=O)O)C

Chemical Structure and Properties

Physical and Chemical Properties

The physical and chemical properties of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- are summarized in Table 1, which compiles data from multiple sources to provide a comprehensive overview:

Table 1: Physical and Chemical Properties of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

PropertyValueReference
Molecular FormulaC9H14NO3
Molecular Weight184.212 g/mol
Physical StateSolid
Melting Point202°C
SolubilitySoluble in polar organic solvents
Storage TemperatureAmbient
CAS Number2154-67-8

The compound exhibits characteristic radical properties while maintaining remarkable stability under normal conditions. This stability is primarily attributed to the steric protection provided by the four methyl groups surrounding the radical center. The carboxylic acid group at the 3-position introduces additional reactivity to the molecule, allowing for various chemical modifications and conjugations with other molecules of interest .

Nomenclature and Identifiers

Due to its complex structure, this compound is known by various systematic and common names in scientific literature. Table 2 presents the different nomenclature and identifiers associated with this compound:

Table 2: Nomenclature and Identifiers for 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

Identifier TypeValueReference
Primary Name3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
Common Name2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid
CAS Number2154-67-8
InChIInChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12)
InChI KeyQILCUDCYZVIAQH-UHFFFAOYSA-N
SMILESO=C(O)C1=CC(N([O])C1(C)C)(C)C
MDL NumberMFCD00041847

Additional synonyms include 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylic acid, (3-carboxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl, and 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid . This variety of names reflects both the compound's structural complexity and its widespread use across different scientific disciplines.

Applications and Scientific Relevance

Spin Labeling in EPR Spectroscopy

One of the most significant applications of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy. The stable nitroxide radical present in the compound makes it an ideal probe for investigating molecular dynamics and interactions in various systems. When attached to biomolecules such as proteins, lipids, or nucleic acids, this compound enables researchers to study conformational changes, molecular orientation, and mobility parameters .

The carboxylic acid group at the 3-position serves as a convenient functional handle for conjugation to target molecules through various coupling chemistries. This versatility allows researchers to strategically position the spin label within complex biological systems to obtain specific information about local environments and molecular interactions. The data obtained from EPR studies using this compound have contributed significantly to our understanding of protein structure-function relationships, membrane dynamics, and biomolecular interactions in general .

Chemical Synthesis Applications

The compound's unique structure and reactivity make it valuable in various synthetic applications. The carboxylic acid functionality can participate in numerous chemical reactions, including esterification, amide formation, and decarboxylation. These reactions enable the preparation of structurally diverse derivatives that retain the nitroxide radical center while possessing modified physical and chemical properties .

A particularly important derivative is the N-hydroxysuccinimide (NHS) ester of this compound, which has the molecular formula C13H18N2O5 and a molecular weight of 282.29 g/mol . This activated ester efficiently reacts with primary amines under mild conditions, making it especially useful for bioconjugation applications where gentle reaction conditions are essential for preserving the integrity of sensitive biological molecules.

Table 3: Key Derivatives of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

DerivativeMolecular FormulaMolecular Weight (g/mol)CAS NumberApplicationReference
NHS EsterC13H18N2O5282.2937558-29-5Bioconjugation reagent

Biological Research Applications

In the field of biological research, 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- and its derivatives have emerged as valuable tools for investigating cellular processes, particularly those involving oxidative stress and redox reactions. The stable radical nature of this compound allows it to interact with reactive oxygen species and other free radicals in biological systems, making it useful for studying oxidative damage mechanisms and antioxidant defenses.

The compound has also found applications in imaging studies, particularly in EPR imaging of biological tissues. By monitoring the distribution and behavior of these spin labels in living systems, researchers can gain insights into tissue oxygenation, redox status, and metabolic activities. This information is particularly valuable in research related to neurodegenerative diseases, cancer, and cardiovascular disorders, where altered redox environments play significant roles in disease pathology.

Recent Research Developments

Structural Modifications and Derivatives

Recent research has focused on developing new derivatives of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- with enhanced properties for specific applications. These modifications typically involve changes to the carboxylic acid group to create esters, amides, or other functional derivatives while preserving the essential nitroxide radical structure .

The NHS ester derivative (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-Hydroxysuccinimide Ester) represents one of the most significant modifications, converting the relatively unreactive carboxylic acid into a highly reactive ester that readily forms amide bonds with primary amines. This derivative has become an essential tool in bioconjugation chemistry, allowing for the efficient labeling of proteins, peptides, and other biomolecules with the spin label .

Applications in Advanced Spectroscopy

The unique properties of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- have enabled its application in advanced spectroscopic techniques beyond traditional EPR. Recent studies have explored its use in double electron-electron resonance (DEER) spectroscopy, a technique that measures distances between paramagnetic centers in biomolecules. This approach has proven valuable for elucidating the three-dimensional structures of proteins and protein complexes that are challenging to study using conventional structural biology methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

The compound's ability to function as both a spin label and a redox reagent has also led to its application in redox-sensitive EPR studies. These investigations provide insights into the redox environments within cells and tissues, offering valuable information about metabolic processes and oxidative stress responses that are relevant to numerous pathological conditions.

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